3-(3-Methoxyphenyl)-1,2-thiazole
Description
Significance of the 1,2-Thiazole Core in Contemporary Chemical Research
The 1,2-thiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a significant structural motif in medicinal chemistry. While its isomer, 1,3-thiazole, is arguably more common in marketed drugs, the 1,2-thiazole core holds its own distinct value and is an active area of investigation.
Researchers have been drawn to the 1,2-thiazole nucleus for its diverse pharmacological potential. Molecules incorporating this scaffold have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The arrangement of the heteroatoms in the 1,2-thiazole ring influences its electronic properties and spatial conformation, allowing it to interact with various biological targets.
Although aromatic 1,2-thiazoles are of significant interest, the chemistry of their non-aromatic counterparts, such as 2,3-dihydro-1,2-thiazoles, is a developing area of study. beilstein-journals.org The synthesis of these structures is a key focus, with methods being developed to create libraries of substituted 1,2-thiazoles for biological screening. beilstein-journals.org This ongoing research underscores the core's importance as a building block for novel therapeutic agents.
Overview of Methoxyphenyl Substitution in Heterocyclic Compound Development
The introduction of a methoxyphenyl group to a heterocyclic core is a widely employed strategy in medicinal chemistry. The methoxy (B1213986) group (-OCH₃) can significantly influence a molecule's physicochemical properties, such as its lipophilicity, polarity, and ability to form hydrogen bonds. These modifications can, in turn, enhance the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.
The position of the methoxy group on the phenyl ring (ortho, meta, or para) is crucial, as it dictates the electronic and steric effects on the molecule. The 3-methoxy (meta) substitution, as seen in the titular compound, can influence molecular conformation and interactions in a way that is distinct from the more commonly studied 4-methoxy (para) substitution.
Numerous studies have highlighted the utility of the methoxyphenyl group in imparting or enhancing biological activity in various heterocyclic systems. For example, quinazolinone derivatives bearing a 3-methoxyphenyl (B12655295) group have been synthesized and evaluated for their analgesic properties. researchgate.net In the realm of thiazole (B1198619) chemistry, thiazole-chalcone hybrids incorporating a 3-methoxyphenyl moiety have been investigated for their potential as α-amylase inhibitors and antioxidants. nih.gov Furthermore, the placement of a 3-methoxyphenyl group on 1,3,4-thiadiazole (B1197879) rings has been explored in the context of developing new anticancer agents. nih.gov These examples demonstrate a clear trend of using the methoxyphenyl substituent to modulate the biological activity of heterocyclic compounds.
Table 1: Examples of Biologically Investigated Compounds with Methoxyphenyl Substitution
| Compound Class | Specific Moiety | Investigated Activity | Reference |
|---|---|---|---|
| Quinazolinones | 3-(3-methoxyphenyl) | Analgesic | researchgate.net |
| Thiazole-Chalcones | 3-(3-Methoxyphenyl) | α-Amylase Inhibition, Antioxidant | nih.gov |
| 1,3,4-Thiadiazoles | 3-Methoxyphenyl | Anticancer | nih.gov |
Research Trajectory of 3-(3-Methoxyphenyl)-1,2-thiazole within the Broader Thiazole Chemistry Landscape
A review of the current scientific literature indicates that dedicated research focusing specifically on the parent compound, this compound, is limited. There does not appear to be an extensive body of work detailing its synthesis, characterization, and biological evaluation as a standalone entity.
However, the structural motif of a 3-methoxyphenyl group attached to a thiazole-related ring is present in more complex molecules that are subjects of active research. A notable example is the synthesis and biological evaluation of thiazole-chalcone hybrids. In one study, the compound 3-(3-Methoxyphenyl)-1-(2-phenylthiazol-4-yl)prop-2-en-1-one was synthesized and found to exhibit the most potent α-amylase inhibitory activity among the tested series, with an IC₅₀ value of 54.09±0.11 μM. nih.gov This finding is significant as it suggests that the 3-(3-methoxyphenyl) structural component contributes favorably to the biological activity of the larger hybrid molecule.
The research landscape, therefore, suggests that while this compound itself has not been a primary focus, its core structure is being utilized as a building block in the design of more elaborate molecules with specific biological targets. The trajectory for this specific chemical entity is thus intertwined with the broader exploration of substituted thiazoles in medicinal chemistry, where it serves as a valuable fragment for generating molecular diversity and tuning pharmacological activity. Future research may yet focus on the parent compound to fully elucidate its intrinsic properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-5-6-13-11-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKYVFHUVFRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 3-(3-Methoxyphenyl)-1,2-thiazole Framework
A retrosynthetic analysis of this compound reveals several key disconnection approaches. The most straightforward strategy involves the disconnection of the C-S and C-N bonds of the thiazole (B1198619) ring. This leads to two primary synthons: a C3-synthon derived from 3-methoxyacetophenone and a NS-synthon.
A plausible synthetic equivalent for the C3-synthon is an α-haloketone, such as 2-bromo-1-(3-methoxyphenyl)ethanone (B137907). The NS-synthon can be derived from a variety of reagents, including thiourea (B124793) or a thioamide. This approach forms the basis of the classical Hantzsch thiazole synthesis.
Alternatively, disconnection at the C(2)-C(3) and N(1)-C(5) bonds suggests a pathway involving the reaction of a β-ketoester with a source of nitrogen and sulfur. Further disconnection strategies could involve the formation of the methoxyphenyl substituent at a later stage of the synthesis, starting from a halogenated thiazole precursor.
Conventional Synthetic Routes for Substituted 1,2-Thiazole Scaffolds
The construction of the 1,2-thiazole ring system has been extensively studied, with several reliable methods being established. These conventional routes are often applicable to the synthesis of this compound.
Cyclization Reactions Involving Alpha-Haloketones and Related Precursors
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives. bepls.cominformahealthcare.com This method involves the condensation of an α-haloketone with a thioamide. bepls.com For the synthesis of this compound, this would entail the reaction of 2-bromo-1-(3-methoxyphenyl)ethanone with thioformamide. Variations of this reaction utilize thiourea to yield 2-aminothiazole (B372263) derivatives. kuey.net The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetone (B3395972). kuey.net
Another approach involves the reaction of α-haloketones with thiosemicarbazones. yu.edu.jo The thiosemicarbazone, formed from the condensation of a ketone or aldehyde with thiosemicarbazide (B42300), can undergo cyclization with an α-haloketone to afford a substituted thiazole. yu.edu.jo For instance, the thiosemicarbazone of acetone can react with 2-bromo-1-(3-methoxyphenyl)ethanone to yield a 2-hydrazinyl-thiazole derivative.
The versatility of α-haloketones extends to their reactions with various sulfur and nitrogen nucleophiles, providing access to a wide array of heterocyclic systems. nih.gov
Table 1: Examples of Conventional Thiazole Synthesis using α-Haloketones
| α-Haloketone Precursor | Reagent | Product Type | Reference |
| 2-bromo-1-(3-methoxyphenyl)ethanone | Thioformamide | This compound | bepls.com |
| 2-bromo-1-(3-methoxyphenyl)ethanone | Thiourea | 2-Amino-4-(3-methoxyphenyl)thiazole | kuey.net |
| α-bromoketones | Monothiocarbohydrazones | Substituted 1,3-thiazole derivatives | yu.edu.jo |
Multi-Component Reaction Strategies for Thiazole Ring Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. Several MCRs have been developed for the synthesis of thiazole derivatives. thieme-connect.comscilit.com These reactions often involve the one-pot combination of three or more starting materials to generate complex products in a single step. thieme-connect.com
One such strategy involves the reaction of an aldehyde, an amine, a thiocarboxylic acid, and an isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.comscilit.com While not directly yielding a 1,2-thiazole, this highlights the potential of MCRs in heterocyclic synthesis. A more relevant approach for 1,2-thiazole synthesis could involve the reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thioamide under microwave irradiation. nih.gov
MCRs offer a convergent and diversity-oriented approach to the synthesis of thiazole libraries, which is highly valuable in drug discovery. rsc.org
Formation of Thiosemicarbazone Intermediates
Thiosemicarbazones, readily prepared from the condensation of thiosemicarbazide with aldehydes or ketones, are versatile intermediates in the synthesis of thiazoles and other heterocycles. chemmethod.comnih.govcumhuriyet.edu.trresearchgate.net The subsequent cyclization of these intermediates with α-haloketones is a well-established method for constructing the thiazole ring. chemmethod.comnih.govcumhuriyet.edu.tr
For example, the reaction of 3-methoxybenzaldehyde (B106831) with thiosemicarbazide would yield the corresponding thiosemicarbazone. This intermediate can then be reacted with an α-haloketone like chloroacetone (B47974) to afford a 2-(substituted-hydrazinyl)-thiazole derivative. This two-step sequence provides a modular approach to a variety of substituted thiazoles.
Advanced Synthetic Techniques Applicable to this compound and Derivatives
In recent years, advanced synthetic techniques have been applied to the synthesis of thiazoles to improve efficiency, reduce reaction times, and promote greener chemical processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions. rsc.org The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govnih.govd-nb.info
The synthesis of thiazole derivatives has been shown to benefit from microwave assistance. For instance, the Hantzsch thiazole synthesis can be performed under microwave irradiation, leading to a significant rate enhancement. bepls.com Similarly, multi-component reactions for thiazole synthesis can be efficiently conducted using microwave heating. nih.govrsc.org One-pot reactions of aminothiazoles, aldehydes, and ethyl acetoacetate (B1235776) under microwave irradiation have been reported to produce thiazolo[3,2-a]pyrimidine derivatives in high yields without the need for a catalyst. clockss.org This technique is particularly applicable to the rapid generation of libraries of thiazole derivatives for biological screening.
Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Thiazolopyrimidine Synthesis | Several hours | 33-90 seconds | rsc.org |
| Thiazolo[3,2-a]pyrimidine Synthesis | 48 hours (reflux) | Minutes | clockss.org |
| Fused Thiazole Synthesis | Conventional heating | Reduced reaction time, improved yield | nih.gov |
Catalytic Approaches and Reagent Development (e.g., Nanocatalysts)
The synthesis of thiazole derivatives, including this compound, has been significantly advanced through the development of novel catalytic systems, with a strong emphasis on green chemistry principles. bepls.com Nanocatalysts, in particular, have emerged as a highly efficient and environmentally friendly option. benthamdirect.com Magnetic nanocatalysts, often composed of a magnetic core like iron oxide (Fe3O4) functionalized with catalytically active sites, offer the distinct advantage of easy separation from the reaction mixture using an external magnet, which simplifies purification and reduces waste. researchgate.net
These catalysts have proven effective in one-pot, multi-component reactions for synthesizing various thiazole derivatives. tandfonline.com For instance, the immobilization of L-Valine on superparamagnetic Fe3O4 nanoparticles has created a recoverable and green nanocatalyst for thiazole synthesis. tandfonline.com Similarly, copper-supported hydroxyapatite-encapsulated-γ-Fe2O3 has been used as a magnetically recyclable nanocatalyst for the one-pot, three-component synthesis of novel thiazole derivatives, achieving excellent yields in short reaction times. tandfonline.com
The development of these nanocatalysts involves various characterization techniques to confirm their structure and morphology, including Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), X-ray diffraction (XRD), thermogravimetric analysis (TGA), and vibrating sample magnetometry (VSM). tandfonline.comtandfonline.com The reusability of these catalysts is a key feature, with some being recyclable up to eight times without a significant loss of catalytic activity. researchgate.net
| Catalyst | Reaction Type | Key Advantages | Source |
| Magnetic Nanocatalysts (general) | Thiazole synthesis | Environmentally friendly, easy separation, reusable | benthamdirect.comresearchgate.net |
| L-Valine on Fe3O4 Nanoparticles | One-pot, multi-component synthesis of thiazoles | Green, recoverable, efficient in water | tandfonline.com |
| Copper on Hydroxyapatite-encapsulated-γ-Fe2O3 | One-pot, three-component synthesis of thiazoles | High yields, short reaction times, recyclable | tandfonline.com |
| Cross-PAA-SO3H@nano-Fe3O4 | Three-component synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thiones | High productivity, quick reaction times, catalyst reusability | researchgate.net |
| H3PW12O40-amino-functionalized CdFe12O19@SiO2 | Three-component synthesis of thiazole-2(3H)-thiones | Good yields, short reaction times, retrievable catalyst | nanochemres.orgnanochemres.org |
Derivatization and Structural Modifications of the this compound Framework
The this compound core serves as a versatile scaffold for the development of new chemical entities through various derivatization and structural modification strategies. researchgate.netorganic-chemistry.orgnih.govresearchgate.netacs.orgresearchgate.net
Substituent Effects on the Methoxyphenyl Moiety
The position and nature of substituents on the methoxyphenyl ring significantly influence the properties of the resulting derivatives. The presence of a 3-methoxyphenyl (B12655295) group has been noted for its importance in the antitumor activity of certain 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com Studies on thiosemicarbazide derivatives have also highlighted the critical role of the 3-methoxyphenyl substituent's position on their antibacterial potency. researchgate.net For instance, the placement of the 3-methoxyphenyl group at different positions within the thiosemicarbazide structure leads to notable differences in antibacterial activity. researchgate.net
In the context of cholinesterase inhibitors with anti-inflammatory activity, the methoxybenzene substituent in 1,3-thiazole derivatives plays a role, although its effect can be modulated by other structural features. academie-sciences.fr For example, while a para-methoxyphenyl substituent on an amide was beneficial for TNFα inhibition, N-methylation of an inactive analog led to a compound with higher activity. academie-sciences.fr
| Compound Series | Observation | Implication | Source |
| 1,3,4-Thiadiazole derivatives | Presence of 3-methoxyphenyl group is important for antitumor activity. | Highlights the contribution of this specific moiety to biological effects. | mdpi.com |
| Thiosemicarbazide derivatives | The position of the 3-methoxyphenyl substituent significantly affects antibacterial potency. | Demonstrates the importance of substituent placement for biological activity. | researchgate.net |
| 1,3-Thiazole derivatives | The effect of the methoxybenzene substituent on cholinesterase inhibition is influenced by other structural modifications like N-methylation. | Shows that the overall molecular structure determines the biological impact of the methoxyphenyl group. | academie-sciences.fr |
Modifications and Functionalization of the 1,2-Thiazole Ring System
The 1,2-thiazole ring itself is a prime target for modification to generate novel compounds. researchgate.nettandfonline.comresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net Various synthetic methods allow for the introduction of different functional groups at multiple positions of the thiazole ring. mdpi.com The classic Hantzsch synthesis and its modifications remain fundamental for constructing the thiazole core, which can then be further functionalized. mdpi.com
Direct C-H functionalization has emerged as a powerful tool for modifying the thiazole ring. For instance, ligand-free Pd(OAc)2 has been used to efficiently catalyze the direct arylation of thiazole derivatives. organic-chemistry.org This allows for the introduction of various aryl groups onto the thiazole scaffold. Other catalytic systems, such as those employing copper or rhodium, have also been utilized to create substituted thiazoles. organic-chemistry.org
The synthesis of thiazole-2(3H)-thiones from primary amines, CS2, and phenacyl bromide derivatives demonstrates another route to functionalized thiazoles. researchgate.netnanochemres.org These reactions can be promoted by nanocatalysts, leading to high yields and easy product isolation. researchgate.netnanochemres.org
Synthesis of Hybrid Molecules Incorporating the this compound Unit
The concept of molecular hybridization, which involves combining the this compound scaffold with other pharmacologically relevant moieties, has led to the creation of novel hybrid molecules with diverse potential applications. tandfonline.comresearchgate.net
One strategy involves linking the thiazole unit to other heterocyclic systems. For example, thiazole-linked triazoles and pyrazoles have been synthesized and investigated for their biological activities. nih.gov Another approach is the synthesis of hybrid molecules where the thiazole moiety is fused or linked to larger ring systems, such as pyrano[2,3-d]thiazoles or thiazolo[4,5-b]pyrano[2,3-d]pyrimidines. iaea.org
The synthesis of these hybrid molecules often involves multi-step reaction sequences. For instance, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD), has been used to produce complex hybrid molecules containing both a pyrrolo[3,2,1-ij]quinolin-2-one and a thiazole moiety. researchgate.net Similarly, thiazoles and bis-thiazoles linked to azo-sulfamethoxazole have been synthesized, demonstrating the versatility of this approach in creating novel chemical structures. nih.gov
| Hybrid Molecule Type | Synthetic Approach | Potential Application Area | Source |
| Thiazole-linked triazoles and pyrazoles | Cyclization reactions of appropriate precursors. | Antimicrobial, Anticancer | nih.gov |
| Pyrano[2,3-d]thiazoles and Thiazolo[4,5-b]pyrano[2,3-d]pyrimidines | Multi-step synthesis involving cyclization reactions. | Anticancer | iaea.org |
| Pyrrolo[3,2,1-ij]quinolin-2-one-thiazole hybrids | Two-stage method involving reaction with thiosemicarbazide and DMAD. | Anticoagulant | researchgate.net |
| Thiazole-azo-sulfamethoxazole hybrids | Reaction of sulfamethoxazolehydrazonoyl chloride with thiosemicarbazones. | Antimicrobial | nih.gov |
Spectroscopic Characterization and Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of 3-(3-Methoxyphenyl)-1,2-thiazole.
In ¹H-NMR studies of related methoxyphenyl thiazole (B1198619) derivatives, the proton signals are observed at specific chemical shifts (δ), which are indicative of their chemical environment. For instance, the methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet. The aromatic protons of the methoxyphenyl ring and the thiazole ring protons resonate in distinct regions of the spectrum, with their multiplicity and coupling constants (J) providing valuable information about their connectivity. mdpi.comrsc.orgsemanticscholar.org
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The carbon atoms of the methoxy group, the aromatic ring, and the thiazole ring each give rise to separate signals. The chemical shifts of these carbon signals are characteristic of their hybridization and the electronic effects of neighboring atoms. mdpi.comrsc.orgsemanticscholar.org For example, in similar structures, the methoxy carbon signal is consistently found in a specific range. mdpi.com
Interactive Table: Representative ¹H-NMR and ¹³C-NMR Data for Methoxyphenyl Thiazole Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.75 - 3.89 | s | -OCH₃ |
| ¹H | 6.61 - 8.16 | m, d, t, s | Aromatic & Thiazole Protons |
| ¹³C | 55.0 - 56.6 | - | -OCH₃ |
Vibrational Spectroscopy Applications (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the molecule.
Key characteristic absorption bands for related compounds include:
C-H stretching (aromatic): Typically observed in the 3000-3100 cm⁻¹ region. semanticscholar.orgresearchgate.net
C-H stretching (aliphatic): The methoxy group C-H stretching appears around 2834-2960 cm⁻¹. mdpi.comscielo.org.za
C=N stretching (thiazole ring): This vibration is characteristic of the thiazole ring and is often seen in the 1600-1692 cm⁻¹ range. mdpi.combrieflands.com
C=C stretching (aromatic): These absorptions occur in the 1450-1600 cm⁻¹ region. mdpi.com
C-O-C stretching (ether): The asymmetric and symmetric stretching of the methoxy group's ether linkage results in strong bands, typically around 1265-1273 cm⁻¹. mdpi.commdpi.com
C-S stretching: This bond within the thiazole ring also gives rise to characteristic absorptions. scispace.com
Interactive Table: Characteristic FT-IR Absorption Bands for Methoxyphenyl Thiazole Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) Range |
|---|---|
| Aromatic C-H Stretch | 3000 - 3157 |
| Aliphatic C-H Stretch | 2836 - 2960 |
| C=N Stretch | 1603 - 1692 |
| Aromatic C=C Stretch | 1450 - 1616 |
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. mdpi.commediresonline.org High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the molecular formula with high confidence. scispace.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
X-ray Diffraction Analysis for Solid-State Structure Determination
For related thiazole derivatives, X-ray crystallography has been used to confirm the planar structure of the thiazole ring and the relative orientation of the phenyl and thiazole rings. researchgate.netresearchgate.net These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. researchgate.netiucr.org The structural data obtained from X-ray diffraction is crucial for understanding the molecule's physical properties and its interactions with other molecules. researchgate.netdntb.gov.ua
Ultraviolet-Visible Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of compounds containing aromatic and heteroaromatic rings, such as this compound, typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. scielo.org.zarsc.org The position (λmax) and intensity (molar absorptivity) of these absorption bands are sensitive to the molecular structure and the solvent used. scielo.org.zatandfonline.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to assign the observed electronic transitions. scielo.org.zatandfonline.com
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT) on the Geometry and Electronic Structure of 3-(3-Methoxyphenyl)-1,2-thiazole
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and geometry of molecules. nih.gov DFT calculations allow for the determination of various molecular properties by approximating the electron density of the system. For this compound, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), are used to predict its ground-state geometry and electronic characteristics. nih.govresearchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. For molecules with rotatable bonds, like the one connecting the phenyl and thiazole (B1198619) rings in this compound, conformational analysis is performed to identify the lowest energy conformer.
Table 1: Representative Geometric Parameters for Aryl-Thiazole Structures (Illustrative) This table provides typical values for related structures as specific experimental data for this compound is not available in the provided search results.
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle (Phenyl-Thiazole) | The twist angle between the planes of the two rings. | 20° - 45° |
| C-C Bond Length (Inter-ring) | The length of the single bond connecting the two rings. | 1.47 - 1.49 Å |
| C-S Bond Length (Thiazole) | The carbon-sulfur bond length within the thiazole ring. | ~1.72 Å |
| C-N Bond Length (Thiazole) | The carbon-nitrogen bond length within the thiazole ring. | ~1.37 Å |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov
Table 2: Representative FMO Energies for Methoxyphenyl-Thiazole Derivatives (Illustrative) Calculated using DFT/B3LYP methods. These values are representative of similar compounds.
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.3 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.9 to 4.1 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. These interactions are indicative of electron delocalization and intramolecular charge transfer (ICT).
For this compound, NBO analysis can reveal the flow of electron density between the electron-donating methoxy (B1213986) group, the phenyl ring, and the thiazole moiety. Significant stabilization energies arising from the interaction between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings would confirm the presence of ICT, which can heavily influence the molecule's electronic and optical properties.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -½(EHOMO + ELUMO).
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap (η = ½(ELUMO - EHOMO)).
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it indicates a molecule's polarizability. Soft molecules are generally more reactive. nih.gov
These descriptors are invaluable for comparing the reactivity of different derivatives within a chemical series.
Table 3: Representative Global Reactivity Parameters for Thiazole Derivatives (Illustrative) Values are derived from the FMO energies in Table 2.
| Parameter | Formula | Typical Value (eV) |
| Electronegativity (χ) | -½(EHOMO + ELUMO) | 3.85 - 4.25 |
| Chemical Hardness (η) | ½(ELUMO - EHOMO) | 1.95 - 2.05 |
| Chemical Softness (S) | 1/2η | 0.24 - 0.26 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking simulations would involve placing the molecule into the active site of a biologically relevant protein target. The thiazole scaffold is a common feature in many biologically active compounds, including inhibitors of enzymes like cyclooxygenases (COX) and tubulin. acs.orgnih.gov Docking studies would calculate a binding score, which estimates the binding free energy, and reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. researchgate.net Such studies can guide the rational design of more potent and selective derivatives.
In Silico Prediction of Biological Activity Profiles
In silico prediction tools use computational algorithms and models to forecast the likely biological activities of a chemical structure. researchgate.net These methods, such as Prediction of Activity Spectra for Substances (PASS) and other machine learning models, analyze a molecule's structure and compare it to databases of compounds with known activities. researchgate.net
For this compound, these predictive tools can generate a spectrum of potential biological effects, such as anticancer, anti-inflammatory, or antimicrobial activities. nih.govmdpi.com For example, the presence of the thiazole ring and the methoxyphenyl group might suggest activity against targets like tyrosine kinases or other enzymes involved in cell signaling. brieflands.com These predictions, while not definitive, are highly valuable for prioritizing which compounds to synthesize and test in experimental assays, thereby accelerating the drug discovery process. researchgate.net
Biological Activity Profiling and Mechanistic Research Pre Clinical Focus
Antimicrobial Activity Profiling and Mechanistic Research (Pre-clinical Focus)
Thiazole (B1198619) derivatives, including those with a 3-methoxyphenyl (B12655295) group, have demonstrated a broad spectrum of antimicrobial activities. nanochemres.orgnih.govptfarm.pl These compounds are recognized for their potential to combat various pathogenic microbes, including bacteria and fungi. nanochemres.orgnih.govptfarm.pl
Antibacterial Efficacy in In Vitro Models
The antibacterial potential of 3-(3-methoxyphenyl)-1,2-thiazole and its analogues has been evaluated against several bacterial strains. Studies have shown that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.
Specifically, research has highlighted the activity of thiazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). tandfonline.complos.orgnanomedicine-rj.com For instance, certain 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated magnetic nanoparticles have demonstrated antibacterial activity against Staphylococcus aureus. nanomedicine-rj.com One study revealed that a 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole derivative showed significant antimicrobial activity against Staphylococcus aureus. tandfonline.com
In addition to S. aureus, the efficacy of these compounds has been tested against Bacillus subtilis. Thiazole-2(3H)-thiones, which are structurally related, have shown moderate growth inhibitory effects on Bacillus subtilis. nanochemres.org
While direct studies on "this compound" against Mycobacterium tuberculosis are not extensively detailed in the provided context, the broader class of thiazole derivatives has been investigated for antitubercular activity. nih.gov
Antifungal Efficacy in In Vitro Models
The antifungal properties of thiazole derivatives have been notably documented against opportunistic fungal pathogens like Candida albicans. ijpsjournal.commdpi.comresearchgate.net Thiazolylhydrazone derivatives, including those with a methoxyphenyl group, have shown promising antifungal activity against C. albicans. mdpi.com
One study investigating thiazolylhydrazone derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 16.0 μg/mL against C. albicans. mdpi.com Another study on a series of thiazolyl-1,2,3-triazolyl-alcohol derivatives also demonstrated their potential against Candida albicans. researchgate.net
| Compound Type | Microorganism | Activity/Result | Source |
|---|---|---|---|
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated magnetic nanoparticles | Staphylococcus aureus | Demonstrated antibacterial activity | nanomedicine-rj.com |
| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus | Significant antimicrobial activity | tandfonline.com |
| Thiazole-2(3H)-thiones | Bacillus subtilis | Moderate growth inhibitory effects | nanochemres.org |
| Thiazolylhydrazone derivatives | Candida albicans | MIC values of 0.125–16.0 μg/mL | mdpi.com |
Proposed Antimicrobial Mechanisms of Action
The mechanisms through which these compounds exert their antimicrobial effects are still under investigation. However, some studies suggest that they may act by interacting with essential bacterial enzymes. The ability of thiazole compounds to re-sensitize methicillin-resistant S. pseudintermedius to oxacillin (B1211168) indicates a potential interaction with bacterial resistance mechanisms. plos.org One proposed mechanism for nanoparticles coated with a thiazole derivative is the disruption of the bacterial membrane through the diffusion of tiny particles. nanomedicine-rj.com
Anticancer and Antineoplastic Activity Research
The anticancer potential of thiazole derivatives, including those with the 3-methoxyphenyl moiety, is a significant area of research. nih.govdmed.org.uanih.gov These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.
In Vitro Cytotoxicity Assays against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of this compound analogues against a range of human cancer cell lines.
HepG2 (Liver Cancer): Several studies have reported the cytotoxic activity of thiazole derivatives against HepG2 cells. dmed.org.uajst.go.jp For example, a study on thiopyrano[2,3-d]thiazoles showed IC50 values ranging from 10.6 to 31.3 µg/mL. jst.go.jp Another study on a [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide derivative also demonstrated its growth inhibitory action towards HepG2 cells. dmed.org.ua
MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has also been a target for these compounds. dmed.org.uanih.govjst.go.jp Thiopyrano[2,3-d]thiazole derivatives exhibited IC50 values between 12.3 and 35.9 µg/mL against MCF-7 cells. jst.go.jp A 1,3,4-thiadiazole (B1197879) derivative containing two 3-methoxyphenyl groups showed high activity against MCF-7 cells, with a cell viability of 40.30 ± 2% at a 100 µM concentration. nih.gov
HeLa (Cervical Cancer): Research has also explored the effects on HeLa cells. One study on honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold reported their anticancer properties against HeLa cells. nih.gov
HCT-116 (Colon Cancer): The HCT-116 colon cancer cell line has been used to evaluate the cytotoxicity of these compounds. nih.govresearchgate.net Thiazole-pyrazole derivatives have been tested for their cytotoxicity against HCT-116 cells. researchgate.net
| Compound Type | Cell Line | IC50/Activity | Source |
|---|---|---|---|
| Thiopyrano[2,3-d]thiazoles | HepG2 | 10.6 to 31.3 µg/mL | jst.go.jp |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HepG2 | Growth inhibitory action observed | dmed.org.ua |
| Thiopyrano[2,3-d]thiazoles | MCF-7 | 12.3 to 35.9 µg/mL | jst.go.jp |
| 1,3,4-thiadiazole with two 3-methoxyphenyl groups | MCF-7 | Cell viability of 40.30 ± 2% at 100 µM | nih.gov |
| Honokiol derivatives with 1,3,4-thiadiazole | HeLa | Anticancer properties reported | nih.gov |
| Thiazole-pyrazole derivatives | HCT-116 | Cytotoxicity tested | researchgate.net |
Investigations into Specific Molecular Targets
To understand the anticancer mechanisms, researchers have begun to investigate the specific molecular targets of these compounds.
Telomerase: While not directly linked to this compound in the provided results, telomerase is a known target for anticancer drug development.
Matrix Metalloproteinase-2 (MMP-2): Some natural compounds have been shown to reduce the gene expression of MMP-2, which is involved in cancer cell invasion. researchgate.net One study found that a particular compound inhibited the enzymatic activities of matrix metalloproteinase (MMP)-2. nih.gov
RAS p21 receptor: The Ras proteins, including K-Ras, are critical in cell proliferation and are frequently mutated in human cancers. google.com Phenyl thiazole-containing compounds have been identified in screens targeting K-Ras, suggesting a potential interaction with this key oncogenic protein. google.com
Dear User,
Thank you for your detailed request.
Following a comprehensive search for scientific literature focusing specifically on the chemical compound This compound , it has become evident that there is a lack of specific research data available in the public domain concerning the precise biological activities outlined in your request.
The performed searches yielded information on a variety of related but structurally distinct compounds, such as:
Derivatives of 1,3-thiazole containing a methoxyphenyl group.
Fused heterocyclic systems incorporating a thiazole ring.
Analogues where the methoxyphenyl group is located at a different position on the thiazole ring.
Other heterocyclic compounds, like thiazolidinones or thiadiazoles, featuring a 3-methoxyphenyl substituent.
Crucially, no dedicated studies on the anti-proliferative, apoptotic, anti-inflammatory, or specific neurological activities of This compound itself could be identified.
Given your strict and explicit instructions to generate content solely on "this compound" and to not introduce any information that falls outside this precise scope, it is not possible to generate the requested article. To proceed using data from related but different compounds would directly violate the core constraints of your request and would result in a scientifically inaccurate article.
If you wish to proceed with an article on a related, more widely researched thiazole derivative for which data is available, please provide the new subject compound.
Neurological and Central Nervous System Activity Investigations
Adenosine (B11128) Receptor Antagonism and Signaling Pathway Modulation (e.g., A3 receptor, cAMP biosynthesis)
No specific studies detailing the activity of this compound as an adenosine receptor antagonist were identified. Research in this area has been directed towards derivatives. For example, studies have explored compounds like 4-(4-methoxyphenyl)-2-aminothiazole and N-[3-(4-methoxy-phenyl)- nih.govnih.govworktribe.comthiadiazol-5-yl]-acetamide as antagonists for the human adenosine A3 receptor. nih.govnih.gov These related molecules have been shown to interact with the A3 receptor and modulate signaling pathways such as cyclic AMP (cAMP) biosynthesis. nih.govnih.gov However, the difference in the position of the methoxy (B1213986) group (position 4 vs. 3) and the presence of other substituents mean these findings cannot be directly attributed to this compound.
Other Investigated Biological Activities
There is a lack of published preclinical studies evaluating the specific analgesic effects of this compound. The analgesic potential of the thiazole nucleus is generally recognized, with research focusing on various derivatives. For instance, analgesic activity has been reported for complex structures such as thiazole-piperazine derivatives and multi-nucleus hybrids containing coumarin (B35378) or tetrahydronaphthalene moieties. nih.govmdpi.comnih.gov These studies highlight the promise of the thiazole scaffold in pain research, but data for the unsubstituted title compound is absent.
Structure Activity Relationship Sar and Pharmacophore Mapping
Impact of Methoxyphenyl Ring Substitution and Position on Biological Efficacy
The substitution pattern on the methoxyphenyl ring of 3-aryl-1,2-thiazole derivatives plays a significant role in determining their biological activity. The position and nature of the substituent can dramatically alter the compound's potency and selectivity.
Research on various thiazole (B1198619) derivatives has consistently highlighted the importance of the methoxy (B1213986) group's position on the phenyl ring. For instance, in a series of adenosine (B11128) A3 receptor antagonists, a methoxy group at the 4-position of the phenyl ring led to a substantial increase in binding affinity and selectivity. nih.gov Similarly, in another study, a methoxy-phenyl substitution was found to be critical for the selectivity of certain antiparasitic thiazole derivatives against T. cruzi. mdpi.com However, moving the methoxy group or introducing multiple methoxy groups can have detrimental effects, possibly due to unfavorable steric hindrance. mdpi.com
The nature of the substituent on the phenyl ring also dictates the biological response. Studies have shown that:
Electron-donating groups , such as a methoxy group, can enhance activity. For example, in a series of pyrazolyl-thiazole derivatives, a methoxy substituent on the phenyl ring was associated with increased antioxidant activity.
Electron-withdrawing groups , like nitro or chloro groups, can have varied effects. In some cases, a nitro group has been shown to decrease potency, suggesting suboptimal binding interactions. mdpi.com Conversely, in other series, a 3-nitro substituted derivative displayed superior activity. nih.gov Halogen substitutions, particularly chlorine, have been shown to enhance biological activity in some contexts due to their electron-withdrawing effects. nih.govnih.gov For instance, a 4-chlorophenyl substitution significantly improved the cytotoxic potential of certain thiazole derivatives. nih.gov
The following table summarizes the impact of various substituents on the phenyl ring of thiazole derivatives based on findings from different studies.
| Substituent | Position | Effect on Biological Activity | Reference |
| 4-Methoxy | Phenyl Ring | Increased binding affinity and selectivity for adenosine A3 receptors. | nih.gov |
| Methoxy | Phenyl Ring | Critical for selectivity against T. cruzi. | mdpi.com |
| Multiple Methoxy | Phenyl Ring | Reduced efficacy, likely due to steric effects. | mdpi.com |
| 3-Nitro | Phenyl Ring | Decreased potency in some cases. | mdpi.com |
| 3-Nitro | Distal Phenyl Ring | Displayed the best activity in a series of cytotoxic agents. | nih.gov |
| 4-Chloro | Phenyl Ring | Good activity in certain cytotoxic derivatives. | nih.gov |
| Halogens | Phenyl Ring | Enhanced biological activity due to electron-withdrawing effects. | nih.gov |
Role of 1,2-Thiazole Ring Substitutions in Modulating Activity
Substitutions on the 1,2-thiazole ring itself are another critical determinant of biological activity. The thiazole ring acts as a versatile scaffold, and modifications at its various positions can fine-tune the molecule's interaction with its biological target. globalresearchonline.netfabad.org.tr
Electrophilic substitution reactions on the thiazole ring typically occur at the C-4 and C-5 positions due to their higher electron density, while nucleophilic attacks are favored at the C-2 position. mdpi.com The nature of the substituent at these positions can significantly influence the compound's pharmacological profile.
For example, in a study of thiazole derivatives as H1-antihistamines, the nature of the substituent at the 2-position of the thiazole ring was found to be crucial for activity. academie-sciences.fr Similarly, research on antimicrobial thiazoles has shown that substitutions at both the 2- and 4-positions can confer different biological properties depending on the nature of the substituent. globalresearchonline.net
Specific examples of the impact of 1,2-thiazole ring substitutions include:
Amide, amine, or imine groups at the 2-position: These have been explored as a basis for designing new cholinesterase inhibitors. academie-sciences.fr
A 3-pyridyl moiety at the 2-position: This substitution was found to improve activity by 5- to 10-fold in a series of DNA gyrase inhibitors by forming an additional hydrogen bond with the target enzyme. nih.gov
Substituents at the 4-position: The size and lipophilicity of the group at this position can affect activity, with larger and more lipophilic groups sometimes leading to better results. nih.gov
N-alkylation of the thiazole nitrogen: In some instances, such as with fascin (B1174746) inhibitors, longer alkyl chain substitutions on the thiazole nitrogen resulted in greater antimigration activities. acs.org
The table below illustrates the influence of different substituents on the 1,2-thiazole ring on the biological activity of the resulting compounds.
| Position | Substituent | Effect on Biological Activity | Reference |
| 2 | Amide/Amine/Imine | Basis for cholinesterase inhibitors | academie-sciences.fr |
| 2 | 3-Pyridyl moiety | 5-10 fold improvement in DNA gyrase inhibition | nih.gov |
| 4 | Larger, lipophilic groups | Can lead to better activity | nih.gov |
| Nitrogen | Longer alkyl chains | Greater antimigration activity in fascin inhibitors | acs.org |
Identification of Key Pharmacophoric Elements for Target Interaction
Pharmacophore mapping helps to identify the essential structural features of a molecule that are responsible for its biological activity. For 3-(3-Methoxyphenyl)-1,2-thiazole and its analogs, several key pharmacophoric elements have been identified through various studies.
A general pharmacophore for many biologically active thiazole derivatives often includes:
Aromatic/hydrophobic region: The methoxyphenyl ring typically serves as a key hydrophobic element that can engage in van der Waals or pi-pi stacking interactions with the biological target. rsc.org
Hydrogen bond donors and acceptors: The nitrogen and sulfur atoms of the thiazole ring, as well as substituents on both rings (e.g., methoxy group, amide linkages), can act as hydrogen bond donors or acceptors, forming crucial interactions with the target protein. nih.goviaea.org
A specific spatial arrangement of these features: The relative orientation of the aromatic ring and the thiazole core is critical for proper binding to the target.
For instance, in the context of H1-antihistamine activity, key pharmacophoric parameters were identified as polarizability, the distance between aliphatic and aromatic nitrogen atoms, binding energy, hydration energy, and the energy of the highest occupied molecular orbital (HOMO). ptfarm.pl Molecular docking studies have further elucidated these interactions, showing, for example, that a pyrazole (B372694) moiety can engage in hydrogen bonding with specific amino acid residues like Asp81. nih.gov
Correlation of Electronic and Steric Properties with Observed Biological Response
The biological response of this compound derivatives is strongly correlated with their electronic and steric properties. These properties, which can be quantified using various physicochemical parameters and computational methods, influence how the molecule interacts with its biological target. ptfarm.pl
Electronic Properties:
Electron density distribution: The distribution of electrons within the molecule, influenced by electron-donating and electron-withdrawing substituents, is a key determinant of reactivity and binding affinity. nih.gov For example, the presence of electron-withdrawing groups like halogens can enhance biological activity by altering the electronic landscape of the molecule. nih.gov
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, which is crucial for many biological interactions. ptfarm.pl DFT calculations have shown that compounds with smaller HOMO-LUMO gaps tend to have higher electronic stability and reactivity, which can correlate with enhanced biological activity. rsc.org
Steric Properties:
Conformational flexibility: The ability of the molecule to adopt a specific conformation to fit into the binding pocket is also important.
Quantitative Structure-Activity Relationship (QSAR) studies often aim to build mathematical models that correlate these electronic and steric parameters with the observed biological activity. ptfarm.pl Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process. For example, studies have shown that calculated hydrophobic, electronic, and steric parameters can effectively describe the variety of biological activities of thiazole derivatives. ptfarm.pl
Advanced Research Methodologies and Future Directions
High-Throughput Screening Approaches for Thiazole (B1198619) Libraries
High-Throughput Screening (HTS) is a critical methodology in drug discovery for rapidly assessing large numbers of chemical compounds for a specific biological activity. acs.org For thiazole derivatives, HTS allows for the efficient identification of initial "hits" from vast and diverse chemical libraries. nanomedicine-rj.comsmolecule.com These libraries can range from broad diversity collections to more focused sets of fragment-sized thiazoles. nanomedicine-rj.comresearchgate.net
The process typically involves the use of automated systems, including liquid handlers and plate readers, to test compounds in 96, 384, or even 1536-well plate formats. acs.orgresearchgate.netnih.gov Assays are designed to detect a specific outcome, such as the inhibition of an enzyme or the death of a pathogen. acs.orgnih.gov For instance, a quantitative HTS (qHTS) approach, which generates concentration-response curves for every compound in a single experiment, has been developed to more accurately identify compounds with a wide range of potencies and efficacies, thereby reducing the high rates of false negatives often seen in traditional single-concentration screens. acs.org
A crucial part of HTS is the subsequent validation cascade. nanomedicine-rj.comsmolecule.com Initial hits are subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and rule out non-specific mechanisms of action, such as redox activity or assay interference. nanomedicine-rj.comsmolecule.com This rigorous workflow ensures that research efforts are focused on the most promising and tractable compounds for further development. nanomedicine-rj.com
Table 1: Examples of High-Throughput Screening Campaigns for Thiazole Libraries
| HTS Campaign Focus | Library Type | Assay Format | Key Findings & Outcomes |
| PKG Inhibitors for Malaria | GSK Full Diversity Collection | 1536-well enzymatic assay | Identified a potent thiazole scaffold with mid-nanomolar activity against P. falciparum protein kinase G (PKG), killing both erythrocytic and sexual stage parasites. nih.gov |
| Fragment-Based Drug Discovery | Focused library of 49 fragment-sized thiazoles and thiadiazoles | Biochemical inhibition assays, redox activity, thiol reactivity, and stability assays | Developed a high-throughput workflow to profile screening hits and flag reactive or promiscuous compounds, ensuring focus on tractable hits with a clear mechanism of action. nanomedicine-rj.comsmolecule.com |
| General Biological Activity | In-house and commercial libraries (e.g., Chembridge, NIH clinical collection) | 96 and 384-well plates for various assays (absorbance, fluorescence, FRET, etc.) | Utilized to screen diverse thiazole-containing libraries against various targets, supported by automation for compound transfer and data acquisition. researchgate.net |
| Enzyme Modulators | >60,000 compounds from a chemical library | 1536-well quantitative HTS (qHTS) | Demonstrated a titration-based approach to generate concentration-response curves, accurately identifying enzyme activators and inhibitors and elucidating structure-activity relationships directly from the primary screen. acs.org |
Co-crystallization and Protein-Ligand Complex Analysis
Understanding how a molecule interacts with its biological target at an atomic level is fundamental for rational drug design. Co-crystallization followed by X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex. nih.gov For thiazole derivatives, obtaining such structures provides invaluable insights into their binding modes. nih.govresearchgate.net
These analyses reveal the specific amino acid residues involved in the interaction, the geometry of the binding pocket, and the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the complex. acs.orgambeed.com This information is crucial for explaining the observed structure-activity relationships (SAR) and for guiding the design of new analogues with improved affinity and selectivity.
In parallel with experimental methods, computational techniques like molecular docking are widely employed. acs.org Docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing a model of the protein-ligand complex. These in silico studies help to prioritize compounds for synthesis and biological testing, interpret experimental results, and propose modifications to enhance binding. nih.govambeed.com For example, docking studies on thiazole-based inhibitors have been used to successfully predict binding orientations similar to known ligands, thereby validating the computational models and supporting the development of new potential therapeutic agents. acs.org
Table 2: Examples of Protein-Ligand Complexes with Thiazole Derivatives
| Thiazole Derivative Class | Protein Target | Analytical Technique(s) | Key Insights |
| Thiazole-based inhibitors | Sirtuin 2 (SIRT2) | X-ray crystallography, Molecular Docking | Identified the binding site and key interactions, guiding the design of novel thiazole-based SIRT2 inhibitors for anticancer applications. nih.gov |
| Thiazole-based complexes | COVID-19 Main Protease (Mpro) and Spike Receptor | Molecular Docking, DFT | Investigated the binding affinity and interaction patterns of thiazole-based complexes with viral proteins, suggesting potential antiviral activity. |
| Thiazole-based Acetylcholinesterase (AChE) inhibitors | Acetylcholinesterase (AChE) | Molecular Docking | Showed a binding orientation within the AChE active site similar to the reference drug donepezil, identifying potential leads for Alzheimer's disease treatment. acs.org |
| Thiazole-Schiff base derivatives | C. albicans protein (PDB: 5AEZ) | Molecular Docking, Molecular Dynamics | Revealed high binding affinity and hydrophobic and pi-alkyl interactions within the active site, correlating with observed antimicrobial activity. ambeed.com |
| Thiazole derivatives | Tubulin | Molecular Docking | Predicted binding at the colchicine (B1669291) binding site of tubulin, supporting their potential as anticancer agents that inhibit tubulin polymerization. |
Application of 3-(3-Methoxyphenyl)-1,2-thiazole and Analogues as Chemical Probes in Biological Systems
While specific research detailing the use of this compound as a chemical probe is not extensively documented, the broader class of thiazole derivatives has shown significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the structural and photophysical properties of certain thiazoles make them well-suited for this purpose.
A prominent example is Thiazole Orange (TO), a fluorescent dye that exhibits a remarkable "turn-on" response. In solution, TO has a low fluorescence quantum yield, but upon binding to nucleic acids (DNA or RNA), its intramolecular rotation is restricted, leading to a substantial increase in fluorescence emission. This property has been harnessed to design a multitude of molecular probes for detecting and imaging nucleic acids in vitro and in living cells.
The versatility of the thiazole scaffold allows for chemical modifications to create analogues with tailored properties. By conjugating thiazole-based fluorophores to specific recognition elements, researchers can develop probes for a wide array of biomolecules and ions. The principles demonstrated by Thiazole Orange suggest that other thiazole analogues, potentially including derivatives of 3-aryl-1,2-thiazole, could be developed into novel chemical probes for various biological applications, such as fluorescent imaging, biosensing, and as tools for studying protein-ligand interactions.
Table 3: Applications of Thiazole Analogues as Chemical Probes
| Thiazole Analogue | Application | Mechanism of Action |
| Thiazole Orange (TO) | DNA/RNA detection and imaging | "Turn-on" fluorescence upon binding and restriction of intramolecular rotation. |
| TO-based 'Traffic Lights' Probes | siRNA delivery and activity monitoring | FRET-based mechanism where TO (donor) fluorescence increases upon target recognition and separation from an acceptor dye. |
| Thiazolo[5,4-d]thiazole (TTZ) based MOFs | Chemosensor for environmental contaminants | Luminescence quenching or enhancement upon interaction with specific anions, aromatic compounds, or heavy metal ions. |
| General Thiazole Derivatives | Fluorescent dyes and materials | The electron-rich, aromatic thiazole core serves as a key component in the design of various fluorescent materials for optoelectronic and biological applications. |
Strategies for Lead Optimization and Pre-clinical Development
Once a "hit" compound is identified through screening, it undergoes lead optimization to improve its properties into a drug candidate suitable for pre-clinical development. This multi-parameter optimization process for thiazole derivatives involves enhancing potency and selectivity while improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and reducing toxicity.
A cornerstone of lead optimization is the iterative cycle of design, synthesis, and testing based on Structure-Activity Relationships (SAR). SAR studies on thiazole derivatives have revealed how modifications at different positions on the thiazole ring and its substituents influence biological activity. mdpi.com For example, SAR analysis of certain antiparasitic thiazoles revealed that incorporating selenium (selenazoles) enhanced activity while reducing toxicity.
Key strategies for lead optimization include:
Structural Modification: Systematically altering functional groups on the thiazole scaffold to improve target engagement and ADME properties. mdpi.com
Hybrid Molecule Construction: Fusing the thiazole ring with other heterocyclic systems (e.g., pyrazoles, imidazoles) to create novel compounds with enhanced or synergistic biological activities.
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological effect or reduce toxicity.
In Silico Modeling: Using computational tools to predict the effects of structural changes on binding affinity and pharmacokinetic properties, thus prioritizing synthetic efforts.
Successful lead optimization aims to produce a pre-clinical candidate with a desirable balance of efficacy, safety, and drug-like properties, justifying its advancement into more extensive in vivo studies.
Table 4: Lead Optimization Strategies for Thiazole Derivatives
| Strategy | Example Application | Desired Outcome |
| Structure-Activity Relationship (SAR) Analysis | Antiparasitic thiazoles against T. cruzi and L. amazonensis. | Identification of key pharmacophores (e.g., specific substitutions on the phenyl ring) to enhance potency and selectivity. mdpi.com |
| Hybrid Molecule Construction | Fusion of thiazole rings with pyrazoles, thiadiazoles, or indoles. | Creation of novel compounds with enhanced antimicrobial or anticancer activities. |
| Fragment-Based Lead Generation | Optimization of a 2-thiazolyl heterocycle hit. | Development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV activity. |
| Structural Simplification | Modifying complex lead compounds. | Reduction of synthetic complexity and improvement of physicochemical properties while retaining biological activity. |
| Pharmacokinetic Property Enhancement | Optimization of antiparasitic lead compounds. | Improvement of properties like solubility and metabolic stability to enhance in vivo efficacy. |
Emerging Trends in Thiazole-Based Heterocyclic Chemistry and its Interdisciplinary Applications
The field of thiazole chemistry is continuously evolving, driven by innovations in synthetic methodologies and an expanding range of applications beyond medicine. These emerging trends highlight the interdisciplinary nature of thiazole research, connecting chemistry with materials science, agriculture, and computational science.
Key emerging trends include:
Green Chemistry Approaches: The development of more environmentally sustainable methods for thiazole synthesis is a growing focus. This includes the use of greener solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and catalytic methods that operate under milder conditions.
Advanced Synthetic Methodologies: Chemists are developing novel and more efficient protocols for creating complex, functionalized thiazole derivatives, including one-pot, multi-component reactions that build molecular complexity in a single step.
Materials Science Applications: The unique electronic and optical properties of thiazole derivatives make them valuable in materials science. They are being investigated for use as fluorescent dyes, organic light-emitting diodes (OLEDs), and conductive polymers for applications in electronics and photovoltaics.
Agricultural Chemistry: Thiazole derivatives are being explored for their potential use as pesticides and herbicides in agriculture.
Computational and AI-Driven Drug Design: The use of artificial intelligence and advanced computational models is accelerating the discovery of new thiazole-based drug candidates. These tools can predict biological activity, suggest novel structures, and optimize compounds in silico, making the drug discovery pipeline more efficient.
The continued exploration of thiazole chemistry, supported by these interdisciplinary approaches, promises to unlock new functionalities and applications for this versatile heterocyclic scaffold.
Table 5: Emerging Trends and Interdisciplinary Applications of Thiazole Chemistry
| Trend / Application Area | Description | Examples |
| Green Synthesis | Environmentally friendly synthetic methods. | Microwave-assisted synthesis of benzothiazoles; use of water or ionic liquids as solvents. |
| Materials Science | Use in electronic and optical materials. | Thiazole-containing polymers for organic electronics and photovoltaics; fluorescent dyes for sensing. |
| Agricultural Chemistry | Development of crop protection agents. | Investigation of thiazole derivatives as potential pesticides and herbicides. |
| AI and Computational Design | Use of in silico tools for drug discovery. | AI-driven design of novel compounds; quantitative structure–activity relationship (QSAR) models to predict antiprotozoal activity. |
| Hybrid Molecules | Combining thiazole with other bioactive scaffolds. | Synthesis of thiazole-pyrazole and thiazole-imidazole hybrids to create multifunctional agents with enhanced therapeutic potential. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
